molecular formula C17H20N4O2S B4434688 N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide

N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide

Cat. No. B4434688
M. Wt: 344.4 g/mol
InChI Key: CISUVPMCOHLSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide, also known as ADP-ribose polymerase (PARP) inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has shown promising results in the treatment of various types of cancer, including breast, ovarian, and prostate cancer.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide works by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibiting PARP activity leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound has also been found to enhance the activity of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. Additionally, this compound has been found to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide is its specificity for PARP enzymes. This compound has been found to selectively inhibit PARP activity without affecting other DNA repair mechanisms. This specificity makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.

Future Directions

There are several future directions for the research on N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide. One direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to identify biomarkers that can predict the response to this compound in cancer patients. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in cancer therapy.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential use in cancer therapy. It has been found to be effective in inhibiting the activity of PARP enzymes, which are involved in DNA repair. Inhibiting PARP activity leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-10-8-11(2)19-17(18-10)24-12(3)16(23)21-15-7-5-6-14(9-15)20-13(4)22/h5-9,12H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISUVPMCOHLSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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